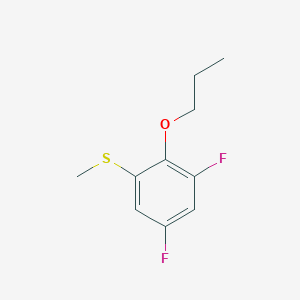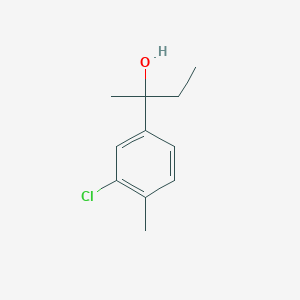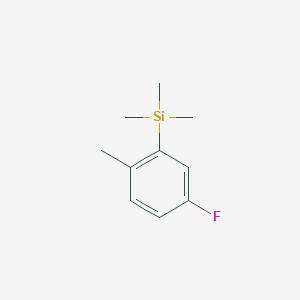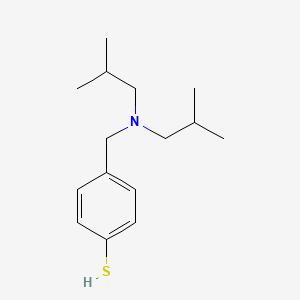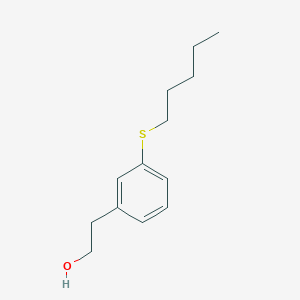
3-Fluoro-4-n-pentoxythiophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-n-pentoxythiophenol: is an organic compound characterized by the presence of a fluorine atom, a pentoxy group, and a thiophenol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-n-pentoxythiophenol typically involves the introduction of a fluorine atom and a pentoxy group onto a thiophenol backbone. One common method includes the nucleophilic substitution reaction where a suitable thiophenol derivative is reacted with a fluorinating agent and a pentoxy group donor under controlled conditions. The reaction conditions often involve the use of polar aprotic solvents and may require the presence of a base to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 3-Fluoro-4-n-pentoxythiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atom or the pentoxy group under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, and the pentoxy group can be replaced with other alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated or de-pentoxylated thiophenol derivatives.
Substitution: Various substituted thiophenol derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Fluoro-4-n-pentoxythiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-n-pentoxythiophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pentoxy group contribute to the compound’s binding affinity and specificity. The thiophenol moiety can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
3-Fluoro-4-methoxythiophenol: Similar structure but with a methoxy group instead of a pentoxy group.
4-Fluoro-3-n-pentoxythiophenol: Similar structure but with different positioning of the fluorine and pentoxy groups.
3-Fluoro-4-ethoxythiophenol: Similar structure but with an ethoxy group instead of a pentoxy group.
Uniqueness: 3-Fluoro-4-n-pentoxythiophenol is unique due to the presence of the pentoxy group, which imparts distinct chemical and physical properties compared to its analogs. The longer alkoxy chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
3-fluoro-4-pentoxybenzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FOS/c1-2-3-4-7-13-11-6-5-9(14)8-10(11)12/h5-6,8,14H,2-4,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGPHUBRACUVLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)S)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(Di-n-butylamino)methyl]thiophenol](/img/structure/B7995683.png)
